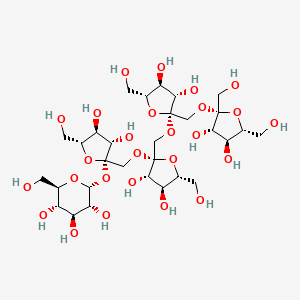

1F-Fructofuranosilnistosa

Descripción general

Descripción

La 1F-Fructofuranosilnistosa es un tipo de fructooligosacárido, un carbohidrato compuesto de cadenas cortas de moléculas de fructosa. Es conocida por sus propiedades prebióticas, lo que significa que promueve el crecimiento de bacterias beneficiosas en el intestino. Este compuesto se encuentra naturalmente en varias plantas y a menudo se utiliza como ingrediente alimenticio debido a sus beneficios para la salud .

Aplicaciones Científicas De Investigación

La 1F-Fructofuranosilnistosa tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizada como compuesto modelo para estudiar la química de los carbohidratos y las reacciones enzimáticas.

Biología: Investigada por su papel en la promoción de la salud intestinal al mejorar el crecimiento de bacterias beneficiosas como las bifidobacterias.

Medicina: Explorada por su potencial para mejorar la salud digestiva y prevenir trastornos gastrointestinales.

Industria: Utilizada como edulcorante bajo en calorías y como ingrediente funcional de alimentos debido a sus propiedades prebióticas

Mecanismo De Acción

La 1F-Fructofuranosilnistosa ejerce sus efectos principalmente a través de su actividad prebiótica. Estimula selectivamente el crecimiento de bacterias intestinales beneficiosas, como las bifidobacterias, al servir como sustrato para su fermentación. Esto conduce a la producción de ácidos grasos de cadena corta, que tienen varios beneficios para la salud, incluyendo una mejor salud intestinal y una función inmunitaria mejorada .

Compuestos similares:

1-Kestose: Otro fructooligosacárido con propiedades prebióticas similares pero una cadena más corta.

Nystosa: Similar en estructura pero con una unidad de fructosa menos en comparación con la this compound.

Unicidad: La this compound es única debido a su longitud de cadena específica y la cantidad de unidades de fructosa que contiene. Esta estructura le permite tener efectos prebióticos distintos y la hace particularmente efectiva en la promoción del crecimiento de ciertas bacterias beneficiosas .

Análisis Bioquímico

Biochemical Properties

1F-Fructofuranosylnystose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is known to interact with enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This interaction is crucial for the breakdown and utilization of 1F-Fructofuranosylnystose by gut bacteria. Additionally, 1F-Fructofuranosylnystose interacts with proteins involved in the transport and metabolism of carbohydrates, facilitating its absorption and utilization in the body .

Cellular Effects

1F-Fructofuranosylnystose has been shown to influence various cellular processes. In gastric epithelial cells, it has a protective effect against ethanol-induced injury by modulating oxidative stress and inflammation. This is achieved through the activation of the Keap1/Nrf2 and NLRP3 inflammasome signaling pathways. The compound enhances cell viability, reduces oxidative stress, and mitigates inflammation, thereby promoting cellular health .

Molecular Mechanism

The molecular mechanism of 1F-Fructofuranosylnystose involves its interaction with specific enzymes and proteins. It binds to β-fructofuranosidase, facilitating the hydrolysis of fructose units. This interaction is essential for the compound’s prebiotic effects, as it promotes the growth of beneficial gut bacteria. Additionally, 1F-Fructofuranosylnystose activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as HO-1, SOD1, and SOD2. This activation helps in reducing oxidative stress and inflammation in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1F-Fructofuranosylnystose have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature and pH. Long-term studies have shown that 1F-Fructofuranosylnystose maintains its prebiotic effects over extended periods, promoting the growth of beneficial gut bacteria and enhancing cellular health .

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of 1F-Fructofuranosylnystose vary with different dosages. At lower doses, the compound promotes the growth of beneficial gut bacteria and enhances immune responses. At higher doses, it may cause gastrointestinal discomfort and other adverse effects. It is essential to determine the optimal dosage to maximize the health benefits while minimizing potential side effects .

Metabolic Pathways

1F-Fructofuranosylnystose is involved in various metabolic pathways, primarily in the gut microbiota. It is metabolized by enzymes such as β-fructofuranosidase, which hydrolyzes the fructose units. This process leads to the production of short-chain fatty acids, which have numerous health benefits, including improved gut health and enhanced immune function. The compound also influences metabolic flux and metabolite levels, contributing to its prebiotic effects .

Transport and Distribution

The transport and distribution of 1F-Fructofuranosylnystose within cells and tissues involve specific transporters and binding proteins. The compound is absorbed in the small intestine and transported to various tissues, where it exerts its prebiotic effects. It is also distributed to the colon, where it promotes the growth of beneficial gut bacteria. The localization and accumulation of 1F-Fructofuranosylnystose in specific tissues are crucial for its biological activity .

Subcellular Localization

1F-Fructofuranosylnystose is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. This localization is essential for the compound’s role in modulating cellular processes and promoting cellular health .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 1F-Fructofuranosilnistosa se sintetiza mediante la transfructosilación enzimática de la sacarosa. Este proceso implica el uso de enzimas fructosiltransferasas, que transfieren unidades de fructosa a la sacarosa, formando fructooligosacáridos. La reacción generalmente ocurre bajo condiciones controladas, incluyendo configuraciones específicas de pH y temperatura .

Métodos de producción industrial: La producción industrial de this compound implica el uso de enzimas microbianas, particularmente de hongos como Aspergillus y Penicillium. El proceso incluye la fermentación de la sacarosa con estas enzimas, seguida de pasos de purificación utilizando técnicas como carbón activado y resinas de intercambio iónico para eliminar impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: La 1F-Fructofuranosilnistosa principalmente experimenta reacciones de hidrólisis, donde se descompone en azúcares más simples por enzimas como las fructosidasas. También puede participar en reacciones de glicosilación, donde actúa como un donante de unidades de fructosa a otras moléculas .

Reactivos y condiciones comunes:

Hidrólisis: Enzimas como fructosidasas en condiciones ligeramente ácidas.

Glicosilación: Enzimas como fructosiltransferasas a pH neutro y temperaturas moderadas.

Principales productos:

Hidrólisis: Fructosa y glucosa.

Glicosilación: Varias fructooligosacáridos con diferentes grados de polimerización.

Comparación Con Compuestos Similares

1-Kestose: Another fructooligosaccharide with similar prebiotic properties but a shorter chain length.

Nystose: Similar in structure but with one less fructose unit compared to 1F-Fructofuranosylnystose.

Uniqueness: 1F-Fructofuranosylnystose is unique due to its specific chain length and the number of fructose units it contains. This structure allows it to have distinct prebiotic effects and makes it particularly effective in promoting the growth of certain beneficial bacteria .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O26/c31-1-10-15(37)20(42)21(43)26(51-10)56-30(25(47)19(41)14(5-35)55-30)9-50-29(24(46)18(40)13(4-34)54-29)8-49-28(23(45)17(39)12(3-33)53-28)7-48-27(6-36)22(44)16(38)11(2-32)52-27/h10-26,31-47H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22+,23+,24+,25+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTKVQQLMHZOKP-NEJDVEAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974839 | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

828.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59432-60-9 | |

| Record name | 1F-Fructofuranosylnystose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059432609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl-(2->1)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FRUCTOSYLNYSTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V2S93VI5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)

![2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1587333.png)